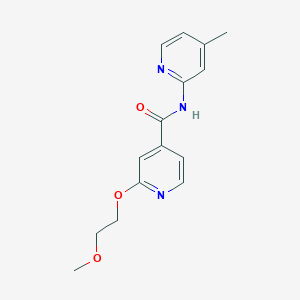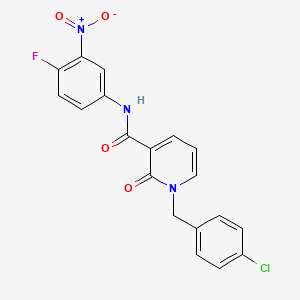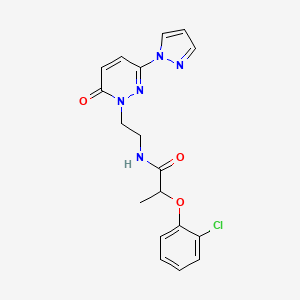![molecular formula C24H18N2O3S B2916644 1-benzyl-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902496-49-5](/img/no-structure.png)
1-benzyl-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-benzyl-3-(4-methoxyphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It is related to the compound “1-Benzyl-3-(4-methoxyphenyl)thiourea”, which has an empirical formula of C15H16N2OS and a molecular weight of 272.37 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The related compound “1-Benzyl-3-(4-methoxyphenyl)thiourea” has a SMILES string of S=C(NCC1=CC=CC=C1)NC2=CC=C(OC)C=C2 , which provides some insight into its structure.Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques : A variety of synthesis techniques are employed to produce heterocycles like benzothienopyrimidine derivatives. Methods include high-temperature condensation and three-component condensation involving barbituric acid and aromatic aldehydes (Osyanin et al., 2014).
- Structural Analysis : Crystal structure analysis of related compounds, such as 1-[(Cyclopropylmethoxy)methyl]-6-(3,4-dimethoxybenzyl)-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, reveals insights into the molecular conformation and bonding characteristics (El‐Brollosy et al., 2012).
Potential Therapeutic Applications
- Antagonistic Activity : Certain benzothienopyrimidine derivatives exhibit potential as antagonists for specific receptors, such as the neuropeptide S receptor, which might have implications in therapeutic applications (Romeo et al., 1993).
- LHRH Receptor Antagonist : A derivative of benzothienopyrimidine demonstrated high binding affinity and antagonistic activity for the human luteinizing hormone-releasing hormone (LHRH) receptor, suggesting potential applications in treating sex-hormone-dependent diseases (Sasaki et al., 2003).
Other Applications
- Photochromic Properties : Certain benzothienopyrimidine derivatives have been studied for their photochromic properties, indicating potential applications in materials science and molecular switches (Uchida et al., 1998).
- Solid-State Fluorescence : Studies on compounds like benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides reveal solid-state fluorescence properties, which might be useful in developing fluorescent materials or sensors (Yokota et al., 2012).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-methoxybenzaldehyde with 2-aminothiophenol to form 4-methoxybenzylidene-2-aminothiophenol. This intermediate is then reacted with 2,3-dichloroquinoxaline to form 1-benzyl-3-(4-methoxyphenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, which is subsequently oxidized to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-aminothiophenol", "2,3-dichloroquinoxaline" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 2-aminothiophenol in the presence of a base to form 4-methoxybenzylidene-2-aminothiophenol.", "Step 2: Reaction of 4-methoxybenzylidene-2-aminothiophenol with 2,3-dichloroquinoxaline in the presence of a base to form 1-benzyl-3-(4-methoxyphenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "Step 3: Oxidation of 1-benzyl-3-(4-methoxyphenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione to form the final product." ] } | |
Numéro CAS |
902496-49-5 |
Nom du produit |
1-benzyl-3-(4-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Formule moléculaire |
C24H18N2O3S |
Poids moléculaire |
414.48 |
Nom IUPAC |
1-benzyl-3-(4-methoxyphenyl)-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H18N2O3S/c1-29-18-13-11-17(12-14-18)26-23(27)22-21(19-9-5-6-10-20(19)30-22)25(24(26)28)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3 |
Clé InChI |
QXYRQCCAODFFGJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((4-fluorophenyl)thio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2916564.png)


![[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2916569.png)





![2-chloro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]acetamide](/img/structure/B2916577.png)
![(Z)-4-(indolin-1-ylsulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2916578.png)

![2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B2916583.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2916584.png)